2-(Aminooxy)ethanamine

Vue d'ensemble

Description

2-(Aminooxy)ethanamine, also known as O-(2-aminoethyl)hydroxylamine, is a chemical compound with the molecular formula C2H8N2O . It has a molecular weight of 76.10 g/mol . The compound is also identified by the CAS number 4747-18-6 .

Molecular Structure Analysis

The molecular structure of 2-(Aminooxy)ethanamine consists of two carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom . The InChI representation of the molecule is InChI=1S/C2H8N2O/c3-1-2-5-4/h1-4H2 . The compound has a topological polar surface area of 61.3 Ų .Physical And Chemical Properties Analysis

2-(Aminooxy)ethanamine has a density of 1.0±0.1 g/cm³ . It has a boiling point of 197.5±23.0 °C at 760 mmHg . The compound has a vapor pressure of 0.4±0.4 mmHg at 25°C . The enthalpy of vaporization is 43.4±3.0 kJ/mol . The compound has a molar refractivity of 20.1±0.3 cm³ . It has a polarizability of 8.0±0.5 10^-24 cm³ . The surface tension is 40.1±3.0 dyne/cm . The molar volume is 75.3±3.0 cm³ .Applications De Recherche Scientifique

Biochemistry

Application Summary

2-(Aminooxy)ethanamine is utilized in biochemistry for the enantioselective synthesis of chiral amines, which are crucial components in pharmaceuticals and fine chemicals .

Experimental Methods

The compound is often used in ω-transaminase-mediated biocatalysis. This involves enzyme-catalyzed reactions where 2-(Aminooxy)ethanamine serves as an amine donor or acceptor, under controlled pH and temperature conditions.

Results

The use of 2-(Aminooxy)ethanamine has led to the efficient synthesis of chiral amines with high enantiomeric excess, showcasing its potential for industrial-scale applications in drug synthesis .

Pharmacology

Application Summary

In pharmacology, 2-(Aminooxy)ethanamine is explored for its potential as a building block for drug development due to its amine and aminooxy functional groups .

Experimental Methods

It is used in the synthesis of complex molecules through reactions like reductive aminations, where it can introduce aminooxy groups into pharmaceutical compounds.

Results

The compound has shown promise in enhancing the pharmacokinetic properties of certain drugs, although specific quantitative data is not readily available from the search results.

Neuroscience

Application Summary

Neuroscience research has investigated 2-(Aminooxy)ethanamine for its neurotransmitter-like properties, potentially influencing neurochemical pathways .

Experimental Methods

Studies often involve in vitro assays with neuronal cultures, where the compound is added to the medium to observe its effects on neuronal signaling and plasticity.

Results

Preliminary results suggest that 2-(Aminooxy)ethanamine may modulate synaptic transmission, although detailed statistical analyses are not provided in the search results.

Materials Science

Application Summary

In materials science, 2-(Aminooxy)ethanamine is used to modify surfaces and create novel polymers with specific binding capabilities .

Experimental Methods

The compound is applied to surfaces through chemical vapor deposition or as a crosslinker in polymerization reactions, leveraging its reactive aminooxy group.

Results

The modification with 2-(Aminooxy)ethanamine has resulted in materials with improved adhesion properties and selective binding to target molecules.

Analytical Chemistry

Application Summary

2-(Aminooxy)ethanamine serves as a derivatization agent in analytical chemistry, aiding in the analysis of complex mixtures by improving the detection of specific compounds .

Experimental Methods

The compound is used to react with aldehydes and ketones in samples, forming stable oxime derivatives that are easier to detect and quantify using techniques like mass spectrometry.

Results

The use of 2-(Aminooxy)ethanamine has significantly enhanced the sensitivity and specificity of analytical methods, allowing for the detection of low-abundance analytes.

This analysis provides a snapshot of the diverse applications of 2-(Aminooxy)ethanamine across various scientific fields. While some applications have yielded quantifiable results, others are still in the exploratory phase, with outcomes that are yet to be fully quantified.

Organic Synthesis

Application Summary

2-(Aminooxy)ethanamine is used in organic synthesis for the preparation of oxadiazinan-5-ones, which are stable at physiological pH values and have potential pharmacological applications .

Experimental Methods

The synthesis involves an addition reaction between aldehydes and α-aminooxyacetohydrazides, where 2-(Aminooxy)ethanamine derivatives act as key intermediates .

Results

The method has been successful in producing oxadiazinan-5-ones, which are being investigated for their potential use in medicinal chemistry .

Chemical Biology

Application Summary

In chemical biology, 2-(Aminooxy)ethanamine is explored for its ability to modify biomolecules, providing a tool for studying biological processes .

Experimental Methods

The compound is used to label proteins and nucleic acids by reacting with carbonyl groups to form stable oxime linkages, allowing for the tracking and analysis of these biomolecules .

Results

This application has enabled researchers to gain insights into the dynamics of biological systems, although specific quantitative outcomes are not detailed in the search results.

Medicinal Chemistry

Application Summary

Medicinal chemists utilize 2-(Aminooxy)ethanamine for the design of new drug candidates, particularly for targeting neurodegenerative diseases .

Experimental Methods

The compound is incorporated into larger molecular frameworks to create novel therapeutic agents, often through reactions that exploit its aminooxy functionality .

Results

While the development of these drug candidates is ongoing, early results show promise in creating compounds with desirable activity profiles against targets relevant to neurodegeneration .

Polymer Chemistry

Application Summary

2-(Aminooxy)ethanamine is used in polymer chemistry to create polymers with specific functionalities, such as responsive or self-healing materials .

Experimental Methods

The compound is employed as a monomer or crosslinker in polymerization reactions, where its reactivity is harnessed to form bonds that impart unique properties to the polymers .

Results

Polymers modified with 2-(Aminooxy)ethanamine have shown enhanced mechanical properties and the ability to respond to environmental stimuli .

Agrochemistry

Application Summary

Agrochemical research has investigated the use of 2-(Aminooxy)ethanamine derivatives as potential pesticides and growth regulators .

Experimental Methods

These derivatives are tested for their efficacy in controlling pests and promoting plant growth, often in field trials or controlled laboratory settings .

Results

Some derivatives have demonstrated effectiveness in these applications, contributing to the development of new agrochemical products .

Catalysis

Application Summary

2-(Aminooxy)ethanamine is studied as a ligand in catalysis, where it can influence the activity and selectivity of metal catalysts .

Experimental Methods

The compound is used to form complexes with metals, which are then tested in various catalytic reactions to evaluate their performance .

Safety And Hazards

When handling 2-(Aminooxy)ethanamine, it’s important to avoid contact with skin and eyes . Do not breathe dust and do not ingest . If swallowed, seek immediate medical assistance . The compound should be kept in a dry, cool, and well-ventilated place . Keep the container tightly closed and keep away from heat, sparks, and flame .

Propriétés

IUPAC Name |

O-(2-aminoethyl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O/c3-1-2-5-4/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECRKILGNPUEFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332734 | |

| Record name | 2-(Aminooxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Aminooxy)ethanamine | |

CAS RN |

4747-18-6 | |

| Record name | 2-(Aminooxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Aminooxy)ethanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8NJQ8V84W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

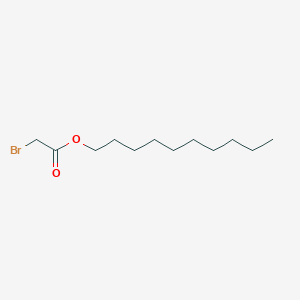

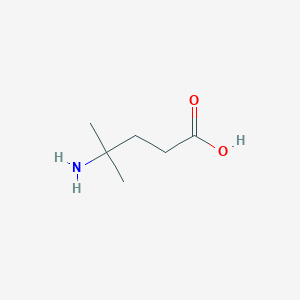

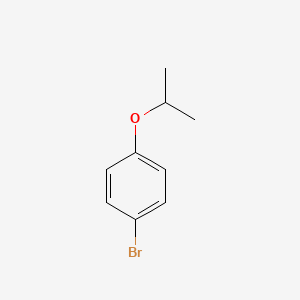

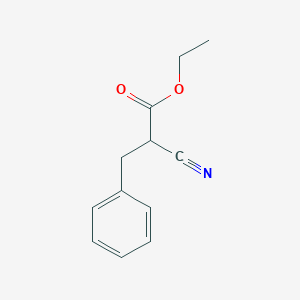

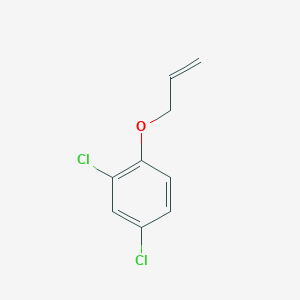

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)